molecular formula C14H17F3N2O4 B2650285 1-(3-Methoxybenzoyl)piperazine trifluoroacetate CAS No. 1192656-37-3

1-(3-Methoxybenzoyl)piperazine trifluoroacetate

Cat. No. B2650285
CAS RN: 1192656-37-3
M. Wt: 334.295
InChI Key: YWDYFVBKJZIRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Methoxybenzoyl)piperazine trifluoroacetate” is a chemical compound with the empirical formula C14H17F3N2O4 and a molecular weight of 334.29 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is OC(=O)C(F)(F)F.COc1cccc(c1)C(=O)N2CCNCC2 . This represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.29 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Antimicrobial Activities Research by Bektaş et al. (2007) shows the synthesis of new 1,2,4-triazole derivatives, with some compounds synthesized using methoxybenzoylpiperazine exhibiting good to moderate antimicrobial activities. This highlights the role of methoxybenzoylpiperazine derivatives in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antimicrobial Agent Development Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. This research demonstrates the use of methoxybenzoylpiperazine structures in developing compounds with moderate to good activities against various bacterial and fungal strains, further underscoring its significance in antimicrobial drug development (Jadhav, Raundal, Patil, & Bobade, 2017).

Hydrogen-Bonded Supramolecular Assemblies Priyanka et al. (2022) investigated the crystal structures of N-(4-methoxyphenyl)piperazin-1-ium salts with various benzoate anions, revealing the formation of hydrogen-bonded chains and networks. This research provides insight into the structural and supramolecular aspects of methoxybenzoylpiperazine derivatives, which could be relevant for material science and crystal engineering applications (Priyanka, Jayanna, Divakara, Suresha, Vinaya, Basavaraju, Yathirajan, Parkin, & Chęcińska, 2022).

Cardiotropic Activity Research Mokrov et al. (2019) synthesized new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, examining their structure-activity relationship in terms of cardiotropic activity. This study indicates the potential of methoxybenzoylpiperazine derivatives in developing compounds with significant antiarrhythmic activity, showcasing another therapeutic application area (Mokrov, Likhosherstov, Barchukov, Stolyaruk, Tsorin, Vititnova, Rebeko, Kryzhanovskii, & Gudasheva, 2019).

Safety And Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(3-methoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14;3-2(4,5)1(6)7/h2-4,9,13H,5-8H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDYFVBKJZIRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzoyl)piperazine trifluoroacetate

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